
2-Bromo-4-(4-bromophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(4-bromophenyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with bromine atoms at the 2 and 4 positions, and an additional bromophenyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-bromophenyl)phenol can be achieved through a multi-step process involving bromination and coupling reactions. One common method involves the bromination of phenol to form 2-bromophenol, followed by a Suzuki-Miyaura coupling reaction with 4-bromophenylboronic acid to introduce the 4-bromophenyl group .
Industrial Production Methods: Industrial production of this compound typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination. The coupling reactions are often catalyzed by palladium complexes to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or brominated quinones.
Reduction: Formation of phenol or dehalogenated phenol derivatives.
Substitution: Formation of substituted phenols with various functional groups
Scientific Research Applications
2-Bromo-4-(4-bromophenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex aromatic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and flame retardants
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-bromophenyl)phenol involves its interaction with various molecular targets. The bromine atoms and phenol group can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
4-Bromophenol: Similar structure but lacks the additional bromophenyl group.
2-Bromophenol: Lacks the 4-bromophenyl group and has different reactivity.
4-Bromo-2-aminophenol: Contains an amino group instead of a bromophenyl group.
Uniqueness: 2-Bromo-4-(4-bromophenyl)phenol is unique due to the presence of both bromine atoms and the bromophenyl group, which confer distinct chemical and physical properties. This makes it more versatile in synthetic applications and potentially more effective in biological contexts .
Properties
CAS No. |
59452-49-2 |
|---|---|
Molecular Formula |
C12H8Br2O |
Molecular Weight |
328.00 g/mol |
IUPAC Name |
2-bromo-4-(4-bromophenyl)phenol |
InChI |
InChI=1S/C12H8Br2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H |
InChI Key |
IJJCARCIQRHVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


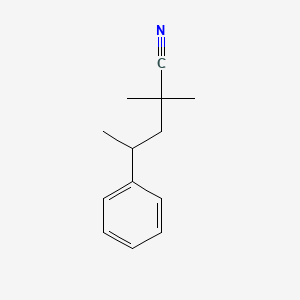
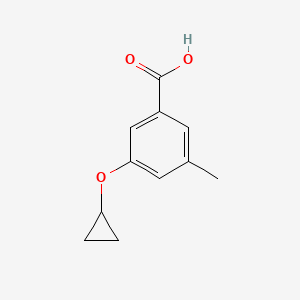



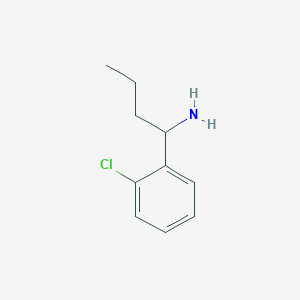

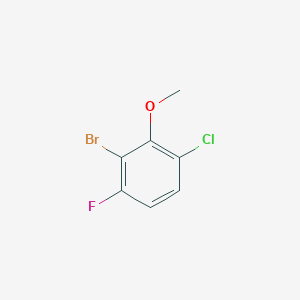
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)

![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)

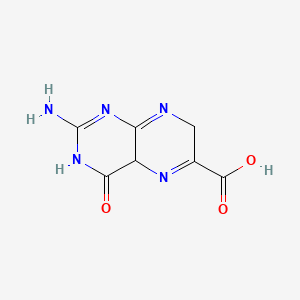
![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)
